2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid
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Overview
Description
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods not only increase the yield but also reduce the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its anti-tubercular activity.
3-(1,3-Benzothiazol-2-yl)-2-phenylpropanoic acid: Studied for its anti-inflammatory properties.
Uniqueness
What sets 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid apart is its unique combination of a benzothiazole ring with a methoxy group and a carbamoyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
VOYXLOBWGKGFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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